DK-AH 269

Beschreibung

Significance of Ion Channels in Cellular Electrophysiology Research

Ion channels are integral membrane proteins that form pores allowing the passive flow of ions across cell membranes. This movement of charged particles is the basis of electrical excitability in cells and is fundamental to processes such as nerve impulse transmission, muscle contraction, and hormone secretion. The precise and coordinated opening and closing, or "gating," of these channels in response to various stimuli—including changes in membrane voltage, the binding of ligands, or mechanical stress—generates electrical signals that are vital for cellular communication and function.

In the laboratory, the study of ion channels provides a window into the intricate workings of cellular electrophysiology. Techniques such as patch-clamping allow researchers to measure the minute electrical currents flowing through single ion channels, offering a real-time view of their activity. By understanding the biophysical properties, regulation, and physiological roles of different ion channels, scientists can unravel the molecular mechanisms underlying cellular excitability and signaling. This knowledge is not only crucial for advancing our basic understanding of biology but also forms the basis for identifying and validating new therapeutic targets for a wide range of diseases, collectively known as channelopathies, which result from ion channel dysfunction.

Overview of HCN Channels and Their Physiological Roles in Biological Systems

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a unique family of ion channels that play a pivotal role in regulating cellular excitability. Unlike many other voltage-gated channels that open upon depolarization, HCN channels are activated by membrane hyperpolarization. They conduct a mixed inward current of sodium and potassium ions, known as the "funny" current (If) in the heart and the "h-current" (Ih) in the nervous system. This inward current leads to a slow depolarization of the cell membrane, a key mechanism for initiating and modulating rhythmic activity in pacemaker cells of the heart and in various neurons throughout the central and peripheral nervous systems.

There are four known isoforms of HCN channels (HCN1-4), each with distinct expression patterns and biophysical properties. In the heart, HCN4 is the predominant isoform in the sinoatrial node, the primary pacemaker, where it is instrumental in generating the spontaneous diastolic depolarization that sets the heart rate. In the nervous system, HCN channels are widely distributed and contribute to a variety of functions, including the setting of resting membrane potential, dendritic integration of synaptic inputs, and the generation of rhythmic oscillatory activity. Their activity is also modulated by cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP), which can directly bind to the channel and shift its activation to more positive voltages, thereby increasing the current. The diverse physiological roles of HCN channels underscore their importance in maintaining cardiac and neuronal rhythmicity.

DK-AH 269 as a Research Tool in Ion Channel Pharmacology and Neurocardiology

This compound, also known as Cilobradine (B1241913), is a potent and specific blocker of HCN channels. This property makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the If/Ih current. By selectively inhibiting HCN channels, researchers can elucidate the specific contributions of this current to cellular and systemic functions.

In ion channel pharmacology , this compound is utilized to characterize the biophysical properties and physiological roles of HCN channels in various cell types. For instance, it has been used to study the use-dependent blockade of the cardiac pacemaker current, revealing that it blocks the HCN channel by accessing a binding site within the open pore. Such studies provide detailed insights into the mechanism of action of HCN channel inhibitors.

In the field of neurocardiology , which examines the intricate interplay between the nervous and cardiovascular systems, this compound serves as a critical tool for understanding how HCN channels contribute to the neural regulation of cardiac function. Research using this compound has demonstrated its ability to effectively reduce heart rate by inhibiting the pacemaker current in the sinoatrial node. This bradycardic effect is a direct consequence of HCN channel blockade. Studies in isolated heart preparations have shown that this compound can reduce myocardial oxygen consumption without producing a major negative inotropic effect, highlighting its potential for investigating therapeutic strategies aimed at improving the myocardial energetic balance.

Furthermore, research has explored the effects of this compound on neuronal activity. It has been used as an HCN blocker to study its effects on action potential firing in neurons of the suprachiasmatic nucleus, the brain's central pacemaker. By observing the effects of this compound, scientists can dissect the role of Ih in neuronal pacemaking and rhythmicity.

The specificity of this compound for HCN channels allows researchers to isolate the effects of this particular current from the complex interplay of other ion channels present in excitable cells. This makes it an essential compound for advancing our understanding of the fundamental mechanisms of pacemaking in both the heart and the brain.

Research Findings on this compound

Electrophysiological Effects of this compound on HCN Channels

This compound exhibits a concentration-dependent and use-dependent blockade of HCN channels. Its inhibitory effects have been quantified in various experimental models.

| Parameter | Cell Type | Value | Reference |

| IC50 for Ih suppression | Pituitary tumor (GH3) cells | 3.38 μM | nih.gov |

| IC50 for IK(DR) suppression | Pituitary tumor (GH3) cells | 3.54 μM | nih.gov |

| Shift in Ih activation curve | Pituitary tumor (GH3) cells | 10 mV to a hyperpolarizing direction (at 3 μM) | nih.gov |

| Shift in IK(DR) inactivation curve | Pituitary tumor (GH3) cells | Approx. 10 mV to a hyperpolarizing direction (at 1-3 μM) | nih.gov |

This table summarizes the key electrophysiological effects of this compound on ion channels as observed in pituitary tumor cells.

Neurocardiological Effects of this compound in Preclinical Models

Studies using isolated, blood-perfused rabbit hearts have provided valuable data on the hemodynamic and metabolic effects of this compound.

| Parameter | Condition | Control (EP) | This compound + Pacing (DK+EP) | This compound - Pacing (DK-EP) |

| Heart Rate (min-1) | - | 161 ± 20 | 161 ± 19 | 101 ± 32 |

| Aortic Flow (ml/min) | - | 40.6 ± 21.7 | 32.8 ± 17.9 | 22.8 ± 24.6 |

| Coronary Blood Flow (ml/min/100 g) | - | 204 ± 29 | 156 ± 21 | 148 ± 33 |

| Myocardial O2 Consumption (ml/min/100 g) | - | 9.8 ± 3.0 | 8.7 ± 3.0 | 6.2 ± 3.8 |

This table presents the effects of this compound on key hemodynamic and metabolic parameters in an isolated rabbit heart model. EP denotes electrical pacing. Data are presented as mean ± SD.

Structure

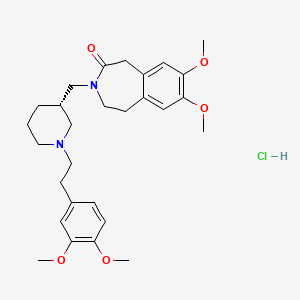

2D Structure

Eigenschaften

IUPAC Name |

3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582024 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186097-54-1 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Mechanisms of Action of Dk Ah 269

Selective Inhibition of HCN Channels by DK-AH 269

This compound functions as a potent and selective inhibitor of HCN channels, which are integral to regulating electrical activity in various excitable cells, including neurons and cardiac pacemaker cells tocris.comfishersci.atnih.gov. Its inhibitory action is characterized by a specific interaction with the channel pore.

Investigation of Ih Current Modulation

This compound effectively modulates the hyperpolarization-activated current (Ih), which is the current carried by HCN channels. Studies have shown that this compound can decrease pathological HCN-mediated Ih currents, particularly in ventral tegmental area (VTA) dopamine (B1211576) (DA) neurons within models of chronic social defeat stress uni.luguidetoimmunopharmacology.orgnih.govnih.govjkchemical.com. Its application as an HCN antagonist has also been instrumental in examining Ih inhibition in HCN-deficient hair cells in mice and in studying action potential firing in suprachiasmatic nucleus (SCN) neurons nih.govnih.gov. Furthermore, research in rat β-cells has demonstrated that cilobradine (B1241913) (this compound) inhibits time-dependent Ih fishersci.be. This compound acts as an open channel blocker of neuronal Ih nih.govtocris.comfishersci.atnih.govuni.lu. The inhibitory concentration (IC50) of this compound for blocking HCN channels in mouse sinoatrial node cells is approximately 0.62 µM fishersci.atguidetopharmacology.orgfishersci.be.

Analysis of If Current Inhibition

Beyond its effects on neuronal Ih, this compound is also an open channel blocker of the related cardiac If channels nih.govtocris.comfishersci.atnih.govuni.lu. Investigations using short Purkinje fibers from sheep hearts and isolated rabbit sino-atrial cells have revealed that cilobradine induces a use-dependent blockade of the cardiac pacemaker current (If) tocris.com. This blockade is dose-dependent, leading to a reduction in the amplitude of the If current. Consequently, this compound significantly reduces the pacemaker diastolic depolarization rate and the cell's firing frequency in cardiac tissues.

Influence of this compound on Other Ionic Currents

The specificity of this compound's action is a key aspect of its pharmacological profile. While primarily targeting HCN channels, its influence on other ionic currents has also been investigated.

Effects on Delayed-Rectifier Potassium Current (IK(DR))

Research indicates that this compound can affect the delayed-rectifier potassium current (IK(DR)) in various cell types, including pituitary tumor cells and cardiac-derived H9c2 cells fishersci.at. Additionally, studies on pancreatic β-cells have shown that cilobradine, along with ZD7288, can inhibit Kv currents fishersci.be. This suggests that while highly selective for HCN channels, this compound may exert some effects on other ion channels, such as certain potassium channels, depending on the cellular context and concentration.

Comparative Pharmacological Profiling of this compound

This compound's pharmacological profile has been compared with other known HCN channel inhibitors to highlight its unique characteristics.

This compound (Cilobradine) is reported to be approximately three times more potent than ZD7288 as an HCN channel blocker uni.lu. Unlike ZD7288, which exhibits a higher selectivity for HCN1 over HCN4 channels, this compound demonstrates equipotency on human HCN1 and HCN4 isoforms.

When compared to zatebradine (B1210436) (UL-FS49), another bradycardic agent, this compound induces a stronger and faster use-dependent blockade of the cardiac If current. However, the recovery from blockade during prolonged hyperpolarization is significantly faster with zatebradine. Despite this difference in recovery kinetics, this compound has shown greater bradycardic potency than UL-FS 49 in certain experimental models.

Table 2: Comparative Potency and Selectivity of HCN Channel Blockers

| Compound | Target Channels (Human) | Relative Potency vs. ZD7288 | If Blockade Characteristics | Reference |

| This compound | HCN1, HCN2, HCN3, HCN4 (equipotent on HCN1 and HCN4) | ~3x more potent | Stronger, faster use-dependent blockade | uni.lu |

| ZD7288 | HCN1 > HCN4 | 1x (reference) | - | uni.lu |

| Zatebradine | HCN channels | Less potent than this compound | Weaker, slower use-dependent blockade; faster recovery |

Differentiation from Related HCN Channel Blockers (e.g., Ivabradine (B130884), Zatebradine)

This compound belongs to a class of HCN channel blockers that includes well-known compounds like Ivabradine and Zatebradine medchemexpress.comnih.govnih.govarvojournals.org. All three compounds inhibit cardiac I_f through a use-dependent mechanism, necessitating their access to the open channel pore from the intracellular side nih.govarvojournals.org.

Despite these similarities, distinct differences in their pharmacological profiles exist. Cilobradine (this compound) has been reported to induce a use-dependent blockade of I_f that is both stronger and faster compared to Zatebradine nih.gov. Furthermore, this compound is noted to be approximately three times more potent than ZD7288, another HCN channel blocker medchemexpress.com.

A notable distinction lies in their ability to cross the blood-brain barrier. Ivabradine, while effective in cardiac applications, is generally considered to have poor brain permeability, limiting its direct therapeutic action within the central nervous system nih.gov. In contrast, this compound, being brain-permeable, offers potential for therapeutic interventions in neurological disorders where modulation of ion channel activity is beneficial smolecule.comnih.gov.

Regarding isoform specificity, Cilobradine's steady-state inhibition of different HCN isoforms (HCN1, HCN2, HCN3, and HCN4) has been found not to be isoform-specific medchemexpress.com. In comparison, Ivabradine has been identified as a selective inhibitor of Hcn1 channels in mouse rod photoreceptors arvojournals.org.

Comparison of HCN Channel Blockers

| Feature/Compound | This compound (Cilobradine) | Ivabradine | Zatebradine |

| Primary Target | HCN channels (I_h/I_f) | HCN channels (I_f) | HCN channels (I_f) |

| Mechanism | Open channel blocker, use-dependent, stronger and faster blockade than Zatebradine nih.gov | Selective I_f inhibitor, use-dependent wikipedia.orgarvojournals.org | Use-dependent I_f inhibition nih.gov |

| Brain Permeability | Brain-permeable nih.gov | Does not cross blood-brain barrier nih.gov | Brain-permeable (implied by use in CNS studies) nih.gov |

| Isoform Specificity | Not isoform-specific for HCN1-4 medchemexpress.com | Selective for Hcn1 in mouse rods arvojournals.org | - |

| Cardiac Effect | Bradycardic agent caymanchem.comsigmaaldrich.comscientificlabs.com | Bradycardic agent wikipedia.org | Bradycardic agent nih.govkup.at |

Assessment of Potential Off-Target Effects and Non-Specific Actions

While this compound is recognized for its targeted action on HCN channels, research has also shed light on its potential off-target effects and non-specific actions. Studies suggest that HCN blockers, including this compound and ZD7288, can exhibit off-target effects, notably through putative glutamate-receptor mediated signaling nih.gov.

Specifically, this compound has been observed to induce a significant depression of synaptic transmission. This effect is presumed to occur via a presynaptic mechanism that is independent of I_h channels nih.gov. This synaptic depression is not limited to specific synapses, as its magnitude at the mossy fiber to CA3 pyramidal cell synapse was found to be similar to that observed at excitatory synapses in the CA1 area nih.gov. Interestingly, this synaptic depression induced by this compound was associated with an enhancement of paired-pulse facilitation (PPF) nih.gov. Unlike some other HCN blockers, the synaptic depression caused by this compound was fully reversible upon washout nih.gov.

Furthermore, it has been noted that this compound can exhibit proarrhythmic properties at higher concentrations. For instance, in mice, concentrations exceeding 5 mg/kg have been associated with such effects smolecule.comcaymanchem.com. This highlights the importance of concentration-dependent considerations in its pharmacological profile. Studies have also indicated that this compound can suppress the density of hyperpolarization-activated cation current (I_h) and affect delayed-rectifier potassium current (I_K(DR)) in various cell types, including pituitary tumor cells and cardiac-derived H9c2 cells, indicating broader ionic current modulation smolecule.com.

Neurobiological and Behavioral Research Applications of Dk Ah 269

Investigations into Neuronal Excitability Modulation by DK-AH 269

This compound's role as an HCN channel blocker has facilitated investigations into its effects on neuronal excitability in various contexts, from central nervous system structures to peripheral sensory organs.

Research utilizing this compound has provided significant insights into the activity of ventral tegmental area (VTA) dopamine (B1211576) neurons, particularly in models of stress and depression. In a chronic social defeat stress (CSDS) model, susceptible mice exhibit increased firing rates and enhanced hyperpolarization-activated current (I_h) in VTA dopamine neurons. Local infusion of this compound (0.6 µg or 1 µ g/0.3 µl) into the VTA has been shown to normalize social avoidance in these susceptible mice, suggesting an antidepressant-like behavioral effect. nih.govneobioscience.comnih.gov

Furthermore, acute systemic administration of this compound via intraperitoneal injection (20 mg/kg) has demonstrated rapid and sustained antidepressant-like effects, lasting up to 13 days in CSDS-susceptible mice. This treatment effectively reversed social avoidance and restored sucrose (B13894) preference. guidetoimmunopharmacology.orgjinpanlab.com Electrophysiological recordings revealed that this compound decreased the pathological HCN-mediated current (I_h) and the abnormal hyperactivity observed in VTA dopamine neurons within the CSDS model. jinpanlab.com The compound's ability to inhibit VTA dopamine neuronal firing has also been noted in studies investigating its impact on pain sensation, where VTA injection of this compound prevented mechanical and thermal hyperpathia induced by optogenetic activation of the lateral hypothalamus-VTA GABAergic projection. This intervention also attenuated increases in brain-derived neurotrophic factor (BDNF) protein in the VTA and nucleus accumbens (NAc), and bdnf mRNA levels in the VTA. nih.gov

Conversely, in resilient animals within the CSDS model, the I_h of VTA dopamine neurons was observed to be even larger than in susceptible mice. This increased I_h current was linked to a compensatory increase in potassium currents, which served to decrease the excitability of VTA dopamine neurons and establish homeostatic plasticity. nih.gov

Studies on intact zebrafish larvae have demonstrated that this compound reduces spontaneous activity in lateral-line afferent neurons. Spontaneous spiking in these sensory neurons is believed to arise from hair-cell glutamate (B1630785) release, a process driven by CaV1.3 L-type calcium channel activity. The hyperpolarization-activated cation current (I_h) plays a role in establishing the resting potential of these neurons. When this compound was applied concurrently with a blocker of mechanotransduction currents (I_MET), spontaneous activity was largely abolished. This finding suggests that I_h contributes to maintaining the resting potential within the optimal activation range for CaV1.3 channels, thereby sustaining spontaneous activity.

Synaptic Plasticity and Neurotransmission Studies Involving this compound

This compound has been instrumental in exploring aspects of synaptic plasticity and neurotransmission, particularly within the hippocampus and at invertebrate neuromuscular junctions.

As an organic I_h blocker, this compound has been shown to induce a substantial I_h-independent depression of synaptic transmission in the hippocampus, affecting both the CA1 area and the mossy fiber to CA3 pyramidal cell synapse. This depression was accompanied by an enhancement of paired-pulse facilitation (PPF), indicating a presynaptic mechanism that influences the probability of transmitter release. Notably, the synaptic depression induced by 100 µM this compound was fully reversible upon washout. These findings highlight a distinction between the effects of organic I_h channel blockers like this compound and those of extracellular cesium (Cs+), as Cs+ does not induce a similar I_h-independent reduction in synaptic transmission.

Furthermore, in the hippocampal CA1 region, this compound, along with ZD7288, was observed to abolish the cGMP-induced increase in glutamate release, suggesting that cGMP signaling, which facilitates glutamate release, operates via HCN channels. In studies involving crayfish glutamatergic neuromuscular junctions, the forskolin-induced enhancement of synaptic responses was partially antagonized by this compound, indicating its influence on cAMP-dependent synaptic enhancement.

Investigations into the role of I_h channels in hippocampal mossy fiber long-term potentiation (LTP) have utilized this compound. Contrary to some hypotheses, studies demonstrated that I_h blockade with this compound did not affect mossy fiber LTP. The magnitude of LTP remained normal (204% ± 3% in 7 slices treated with 100 µM this compound), which was identical to control slices (204% ± 2% in 4 slices). This suggests that I_h-mediated persistent changes in presynaptic excitability are not the underlying mechanism for presynaptic forms of LTP in this hippocampal pathway.

Table 1: Influence of this compound on Hippocampal Mossy Fiber LTP

| Condition | Mossy Fiber LTP Magnitude (% of Baseline) | Number of Slices (n) | Reference |

| Control | 204% ± 2% | 4 | |

| This compound (100 µM) | 204% ± 3% | 7 |

Table 2: Impact of this compound on VTA Dopamine Neuron Activity and Behavioral Outcomes in CSDS Model

| Application Method | Dose/Concentration | Effect on VTA Dopamine Neuron Activity | Behavioral Outcome (CSDS Susceptible Mice) | Duration of Effect | Reference |

| Local Infusion (VTA) | 0.6 µg or 1 µ g/0.3 µl | Decreased pathological I_h, reduced hyperactivity, inhibited firing | Normalized social avoidance, antidepressant-like | Not specified for local infusion | nih.govneobioscience.comnih.govjinpanlab.com |

| Systemic (i.p. injection) | 20 mg/kg | Decreased pathological I_h, reduced hyperactivity | Normalized social behavior, rescued sucrose preference, antidepressant-like | Up to 13 days | guidetoimmunopharmacology.orgjinpanlab.com |

Elucidation of Presynaptic Mechanisms of this compound Action

This compound functions as an inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby decreasing the pathological hyperpolarization-activated current (Ih) nih.govnih.gov. This action is critical in normalizing the abnormal hyperactivity of ventral tegmental area (VTA) dopamine (DA) neurons observed in models of depressive-like states nih.govnih.gov. Research indicates that presynaptic Ih channels play a role in modulating synaptic function researchgate.net. Furthermore, studies on ketamine's antidepressant effects have implicated hippocampal HCN channels, with electrophysiological analyses suggesting a predominantly presynaptic mechanism of HCN involvement in these actions nih.gov.

Preclinical Research in Neurological and Psychiatric Disease Models Using this compound

This compound has been extensively studied in preclinical models, demonstrating its potential in addressing symptoms associated with neurological and psychiatric conditions.

Studies in Chronic Social Defeat Stress (CSDS) Models of Depression

The Chronic Social Defeat Stress (CSDS) model is a well-established animal model for studying depression, capable of inducing behaviors such as social avoidance and anhedonia sciengine.comnih.gov. In this model, CSDS-susceptible mice exhibit heightened VTA DA neuronal excitability, which is partly attributed to an upregulation of HCN channels researchgate.net. This compound, as an HCN channel inhibitor, has been investigated for its ability to counteract these stress-induced alterations nih.govnih.gov.

Administration of this compound has been shown to attenuate social avoidance behavior in CSDS-susceptible mice. Microinfusion of this compound directly into the VTA effectively rescued social avoidance nih.govcapes.gov.brnih.gov. Similarly, acute systemic administration of this compound normalized social behavior in these mice nih.gov. This antidepressant-like effect was observed rapidly, within one hour following injection, and demonstrated a sustained duration, lasting up to 13 days nih.govresearchgate.netresearchgate.net.

Table 1: Attenuation of Social Avoidance by this compound in CSDS-Susceptible Mice

| Administration Route | Effect on Social Avoidance | Duration of Effect | Source |

| Intra-VTA Microinfusion | Rescued/Reversed | Up to 13 days | nih.govcapes.gov.brnih.govresearchgate.net |

| Systemic (Intraperitoneal) | Normalized/Reversed | Up to 13 days | nih.govresearchgate.net |

This compound has also demonstrated efficacy in restoring sucrose preference deficits, a measure of anhedonia, in CSDS-susceptible mice. Both acute intra-VTA and systemic administration of this compound were effective in rescuing sucrose preference nih.govnih.govresearchgate.net. This restoration of hedonic behavior was observed to last for several days following administration, specifically at 6 hours, 1 day, and 3 days post-infusion nih.govresearchgate.netresearchgate.netresearchgate.net.

Table 2: Restoration of Sucrose Preference by this compound in CSDS-Susceptible Mice

| Administration Route | Effect on Sucrose Preference | Duration of Effect (Observed Time Points) | Source |

| Intra-VTA Microinfusion | Increased/Rescued | 6 hours, 1 day, 3 days | nih.govresearchgate.netresearchgate.net |

| Systemic (Intraperitoneal) | Increased/Rescued | 6 hours, 1 day | researchgate.net |

A notable finding in the research on this compound is its demonstrated ability to produce rapid and sustained antidepressant-like effects akin to those of ketamine nih.govnih.gov. A single dose of this compound, whether administered via intra-VTA microinfusion or intraperitoneal injection, resulted in an extended antidepressant-like efficacy lasting for 13 days nih.govnih.govresearchgate.net. This duration parallels the rapid and sustained response observed with a single dose of ketamine in CSDS models nih.govnih.govresearchgate.netnih.gov. Both compounds were found to reverse social avoidance within one hour of injection researchgate.net.

Research in Neuropathic Pain Models

Beyond its antidepressant-like properties, this compound has also shown promise in preclinical research concerning neuropathic pain. In models of chronic constrictive injury (CCI), a common model for neuropathic pain, this compound exhibited antinociceptive effects nih.govjneurosci.org. Studies indicate that this compound can reduce the expression of c-Fos protein in the nucleus accumbens (NAc), an effect that is elevated by CCI and signifies a reversal of neuronal activity associated with pain nih.gov. The analgesic effects of this compound in CCI mice were comparable to those observed with baclofen (B1667701) nih.gov. The involvement of HCN channels in neuropathic pain is further supported by observations that these channels accumulate at sites of nerve injury researchgate.net.

Neurobiological Underpinnings of Antidepressant-like Effects of this compound

The antidepressant-like effects of this compound are fundamentally linked to its influence on neuroplastic mechanisms. These mechanisms involve alterations in neurogenesis and synaptogenesis, which are mediated through the activation of specific intracellular signaling pathways that lead to neurochemical and behavioral changes. researchgate.netresearchgate.net

Role of Ih Current Inhibition in VTA Dopamine Neurons

A critical aspect of this compound's mechanism of action involves its impact on the hyperpolarization-activated cation current (Ih) in dopamine neurons located within the ventral tegmental area (VTA). Research indicates that chronic social defeat stress (CSDS), a model for depressive-like states, leads to an increase in Ih current in VTA dopamine neurons in susceptible mice. mdpi.comcapes.gov.brjneurosci.orgnih.gov

This compound, by inhibiting HCN channels, effectively reduces this pathological Ih current and normalizes the abnormal hyperactivity observed in VTA dopamine neurons within the CSDS model. nih.govresearchgate.net This inhibition of Ih current in VTA dopamine neurons is directly associated with antidepressant-like behavioral outcomes in the CSDS paradigm. researchgate.netmdpi.comcapes.gov.br

Studies employing local infusion of this compound into the VTA have demonstrated a rapid reversal of social avoidance and a restoration of sucrose preference in stress-susceptible mice. nih.govresearchgate.netcapes.gov.brjneurosci.orgresearchgate.net These beneficial effects have been shown to persist for up to 13 days following a single intra-VTA administration, mirroring the sustained efficacy observed with systemic administration. nih.govresearchgate.net Furthermore, in vitro electrophysiological recordings confirm that this compound significantly decreases the firing rate of VTA dopamine neurons in treated subjects. researchgate.net

Interestingly, animals that exhibit resilience to stress show a larger Ih current in their VTA dopamine neurons compared to susceptible mice. This larger Ih current is thought to trigger a compensatory increase in potassium (K+) currents, which subsequently reduces the excitability of VTA dopamine neurons and contributes to homeostatic plasticity. mdpi.com Conventional antidepressant treatments, such as chronic fluoxetine (B1211875) administration, have also been shown to normalize the elevated Ih current in VTA dopamine neurons. capes.gov.brjneurosci.orgnih.gov

Table 1: Effects of this compound on VTA Dopamine Neuron Activity and Behavior in CSDS Model

| Parameter | CSDS-Susceptible Mice (Baseline) | This compound Treatment (Acute/Single Dose) | Duration of Effect | Source |

| Ih Current in VTA DA Neurons | Increased | Decreased/Normalized | Not specified | nih.govresearchgate.net |

| VTA DA Neuron Hyperactivity | Abnormal | Reduced | Not specified | nih.govresearchgate.net |

| Social Avoidance | Present | Reversed | Up to 13 days | nih.govresearchgate.netresearchgate.netjneurosci.org |

| Sucrose Preference | Altered/Reduced | Rescued/Increased | Up to 3-13 days | nih.govresearchgate.net |

| In vitro Firing Rate of VTA DA Neurons | Elevated | Significantly Reduced | Up to 13 days | researchgate.net |

Neuroplasticity and Synaptogenesis Associated with this compound

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is profoundly implicated in the pathophysiology and treatment of depression. Depression is often associated with disturbances in neuroplasticity, including neuronal atrophy and a reduction in dendritic arborization, particularly in regions like the prefrontal cortex and hippocampus. researchgate.net The therapeutic efficacy of antidepressant compounds is closely linked to their capacity to induce changes in brain neuroplasticity, neurogenesis (the birth of new neurons), and synaptogenesis (the formation of new synapses). researchgate.netresearchgate.net

The beneficial effects of this compound are understood to be mediated through these neuroplastic mechanisms, specifically involving changes in neurogenesis and synaptogenesis. researchgate.netresearchgate.net This aligns with findings for other rapid-acting antidepressants, such as ketamine, which is known to induce significant alterations in the structure and function of synapses in the prefrontal cortex. These alterations include enhanced dendritic branching and an increase in the number and density of synaptic receptors, indicative of heightened synaptogenesis and neuronal synaptic plasticity. nih.gov The rapid time course of these changes with ketamine suggests a similar potential for this compound to rapidly induce neuroplastic changes.

Involvement of Brain-Derived Neurotrophic Factor (BDNF) Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a crucial growth factor recognized for its pro-neuroplastic and neuroprotective properties in the brain. nih.gov Its signaling pathways are frequently implicated in the therapeutic actions of antidepressants and ketamine, which activate BDNF signaling through the cAMP response element-binding protein (CREB) transcriptional regulation across various mesocorticolimbic brain areas, including the hippocampus and nucleus accumbens (NAc). researchgate.netresearchgate.netnih.gov

Research has demonstrated a link between this compound and BDNF signaling. For instance, in models of neuropathic pain, an increase in BDNF protein expression is observed in the VTA and NAc. Intra-VTA injection of this compound has been shown to inhibit this increase. nih.govjneurosci.org Furthermore, the inhibition of VTA dopamine neuron firing by this compound reverses the elevated BDNF protein levels in the NAc. nih.gov These findings underscore that changes in mesolimbic BDNF expression and its release in the NAc are dependent on the activity of VTA dopamine neurons. jneurosci.org Supporting this connection, studies have also indicated that when the function of HCN1 channels is disrupted, leading to antidepressant behaviors, there is a concomitant increase in BDNF levels, further solidifying the link between HCN inhibition and BDNF signaling. nih.gov

Table 2: Influence of this compound on BDNF Expression

| Brain Region | Condition (e.g., Neuropathic Pain Model) | Effect on BDNF Protein/mRNA | Effect of Intra-VTA this compound | Source |

| VTA | Increased BDNF expression | Increased | Attenuated increase | nih.govjneurosci.org |

| NAc | Increased BDNF expression | Increased | Inhibited/Reversed increase | nih.govjneurosci.org |

Cardiovascular Research Paradigms Utilizing Dk Ah 269

Regulation of Cardiac Rhythm and Pacemaker Activity by DK-AH 269

This compound exerts its regulatory effects on cardiac rhythm by inhibiting HCN channels, which are crucial for the spontaneous diastolic depolarization in the sinoatrial (SA) node, the natural pacemaker of the heart smolecule.comscientificlabs.com. This mechanism leads to a reduction in heart rate.

Effects on Heart Rate Reduction and Diastole Prolongation

Studies conducted on isolated, blood-perfused rabbit hearts have demonstrated that this compound effectively reduces heart rate and significantly prolongs diastole kup.atkup.atnih.gov. For instance, administration of 10⁻⁶ M this compound resulted in a substantial decrease in heart rate. In one experimental setup, heart rate was reduced from 161 ± 20 min⁻¹ (electrical pacing, EP) to 101 ± 32 min⁻¹ (without pacing, DK-EP), representing a 37% reduction kup.atkup.at. Concurrently, the length of diastole was almost doubled, extending from 241 ± 35 ms (B15284909) (EP) to 459 ± 220 ms (DK-EP) kup.atkup.at. Another study using 1 µmol/L this compound reported a heart rate reduction from 160 ± 28 min⁻¹ to 124 ± 23 min⁻¹, with diastole lengthening from 235 ± 69 ms to 334 ± 85 ms nih.gov. The prolongation of diastole is particularly beneficial as it allows for increased coronary blood flow, especially in conditions where flow might be limited by stenosis kup.at.

Table 1: Effects of this compound on Heart Rate and Diastole in Isolated Rabbit Hearts

| Parameter | Control (EP) (Mean ± SD) | This compound (DK-EP) (Mean ± SD) | Change (%) | Source |

| Heart Rate (min⁻¹) | 161 ± 20 | 101 ± 32 | -37 | kup.atkup.at |

| Diastole (ms) | 241 ± 35 | 459 ± 220 | +90 | kup.atkup.at |

Note: EP = Electrical Pacing; DK-EP = this compound without Pacing.

Table 2: Effects of this compound (1 µmol/L) on Heart Rate and Diastole in Isolated Rabbit Hearts

| Parameter | Control (Mean ± SD) | This compound (Mean ± SD) | Source |

| Heart Rate (min⁻¹) | 160 ± 28 | 124 ± 23 | nih.gov |

| Diastole (ms) | 235 ± 69 | 334 ± 85 | nih.gov |

Assessment of Myocardial Oxygen Consumption (MVO2)

Myocardial oxygen consumption (MVO2) is a critical determinant of myocardial energetic balance kup.atnih.gov. Research indicates that this compound significantly reduces MVO2 kup.atkup.atnih.govscispace.com. In isolated blood-perfused rabbit hearts, MVO2 decreased from 9.8 ± 3.0 ml/min/100 g (EP) to 6.2 ± 3.8 ml/min/100 g when heart rate was allowed to decrease after this compound administration and termination of pacing kup.atkup.atscispace.com. Another study reported a decrease in MVO2 from 6.8 ± 3.4 ml/min/100 g to 5.9 ± 2.8 ml/min/100 g with this compound nih.gov. This reduction in oxygen demand is considered beneficial for the myocardium, particularly in ischemic conditions kup.atkup.at.

Table 3: Effects of this compound on Myocardial Oxygen Consumption (MVO2)

| Condition | MVO2 (ml/min/100 g) (Mean ± SD) | Source |

| Electrical Pacing (EP) | 9.8 ± 3.0 | kup.atkup.at |

| This compound with Pacing (DK+EP) | 8.7 ± 3.0 | kup.atkup.at |

| This compound without Pacing (DK-EP) | 6.2 ± 3.8 | kup.atkup.at |

| Control (another study) | 6.8 ± 3.4 | nih.gov |

| This compound (another study, 1 µmol/L) | 5.9 ± 2.8 | nih.gov |

Analysis of Ventricular Function in Response to this compound

The impact of this compound on ventricular function has been a key area of investigation, particularly to differentiate between direct inotropic effects and those secondary to heart rate reduction.

Investigation of Inotropic Effects in Isolated Cardiac Preparations

Table 4: Effects of this compound on Ventricular Function Parameters in Isolated Rabbit Hearts

| Parameter (Mean ± SD) | Control (EP) | This compound (DK+EP) | This compound (DK-EP) | Source |

| LVPmax (mmHg) | 109 ± 19 | 92 ± 20 | 76 ± 28 | kup.at |

| Stroke Volume (ml) | 0.31 ± 0.16 | 0.26 ± 0.14 | 0.23 ± 0.17 | kup.at |

| dP/dtmax (mmHg/s) | 1355 ± 545 | 1390 ± 830 | 890 ± 500 | kup.at |

| dP/dtmin (mmHg/s) | -1245 ± 625 | -1055 ± 410 | -725 ± 340 | kup.at |

| LVPed (mmHg) | 10 ± 7 | 9 ± 6 | 5 ± 5 | kup.at |

Note: EP = Electrical Pacing; DK+EP = this compound with Pacing; DK-EP = this compound without Pacing. LVPmax = Peak Left Ventricular Pressure; LVPed = Left Ventricular End-Diastolic Pressure.

Experimental Models of Cardiovascular Disorders and this compound Application

The distinct bradycardic properties of this compound make it a candidate for applications in experimental models of cardiovascular disorders where heart rate modulation is beneficial.

Prevention of Tachycardia in Experimental Settings

Given its efficacy in reducing heart rate through specific sinus node inhibition, this compound has been identified as a novel bradycardic agent that could prevent tachycardia in experimental settings kup.atkup.atnih.gov. This includes the potential to prevent unwanted postoperative tachycardia kup.atkup.at. Its ability to induce bradycardia without significantly compromising left ventricular function suggests its utility in scenarios requiring controlled heart rate reduction, such as off-pump coronary operations in experimental models kup.atkup.at.

Cellular and Molecular Research on Dk Ah 269 Targets and Associated Pathways

HCN Channel Subunit Specificity and Tissue-Specific Expression

DK-AH 269 exhibits a blocking action on all four isoforms of the HCN channel family (HCN1, HCN2, HCN3, and HCN4). Research indicates that Cilobradine (B1241913) does not show significant selectivity for any single isoform, blocking all four with similar potency. This lack of selectivity is a shared characteristic with its structural analogs, ivabradine (B130884) and zatebradine (B1210436). The concentration of this compound required for half-maximal inhibition (IC50) has been determined for each subunit, highlighting its broad activity across the HCN channel family.

| HCN Subunit | Reported IC50 Value (µM) | Expression System |

|---|---|---|

| hHCN1 | 1.15 ± 0.16 | HEK293 |

| hHCN2 | 0.90 ± 0.07 | HEK293 |

| hHCN3 | 0.99 ± 0.16 | HEK293 |

| hHCN4 | 0.92 ± 0.05 | HEK293 |

The physiological effects of this compound are closely linked to the tissue-specific expression of these HCN channel subunits. HCN channels are predominantly found in the heart and the central nervous system.

In the Heart:

Sinoatrial (SA) Node: HCN4 is the main isoform, with significant expression of HCN1 and lower levels of HCN2. This composition is critical for cardiac pacemaking.

Atrioventricular (AV) Node: HCN1 and HCN4 are the predominant isoforms.

Purkinje Fibers: Express nearly equal amounts of HCN1 and HCN4, with low levels of HCN2.

Ventricles: Primarily express the HCN2 isoform.

In the Central Nervous System (CNS):

HCN1: Highly expressed in the neocortex, hippocampus, and cerebellum.

HCN2: Shows a nearly ubiquitous distribution throughout the brain.

HCN3: Found at low levels, primarily in the hypothalamus.

HCN4: Concentrated in the thalamus and olfactory bulb.

This differential expression pattern means that the systemic administration of a non-selective HCN channel blocker like this compound can have widespread effects across various physiological systems.

Intracellular Signaling Cascades Modulated by this compound

While this compound directly blocks the pore of HCN channels, the activity of these channels is also intrinsically regulated by intracellular signaling molecules. The precise influence of this compound on these pathways is not yet fully elucidated, but understanding the native regulation of HCN channels provides a framework for potential indirect effects of the compound.

Cyclic Nucleotide-Dependent Regulation (cAMP, cGMP)

HCN channels are defined by their dual activation by voltage hyperpolarization and direct binding of cyclic nucleotides. Cyclic adenosine (B11128) monophosphate (cAMP) is a key regulator.

Mechanism of Action: Binding of cAMP to the C-terminal cyclic nucleotide-binding domain (CNBD) of the channel facilitates its opening. This leads to a depolarizing shift in the voltage-dependence of activation, meaning the channel can open at more positive potentials.

Isoform Sensitivity: The sensitivity to cAMP varies among isoforms. HCN2 and HCN4 are highly sensitive to cAMP modulation, while HCN1 shows weak sensitivity, and HCN3 is considered insensitive.

Currently, there is no direct evidence in the scientific literature to suggest that this compound alters the intracellular levels of cAMP or cGMP, or that it interferes with the binding of these cyclic nucleotides to the HCN channel's CNBD. Its primary mechanism is considered to be direct channel pore blockade.

Role of Protein Kinase-Mediated Phosphorylation of HCN Channel Subunits

Phosphorylation by various protein kinases is another critical layer of HCN channel regulation. This modulation can occur independently of cyclic nucleotide levels.

Protein Kinase A (PKA): PKA can directly phosphorylate HCN4 channels, leading to a potentiation of the channel's function. This is a key mechanism in the β-adrenergic regulation of heart rate.

Protein Kinase C (PKC): Activation of PKC has been shown to inhibit HCN1-mediated currents in mammalian cells. This effect involves a reduction in the maximum current without a significant shift in the voltage-dependence of activation.

Other Kinases: Src tyrosine kinases and p38-MAPK have also been reported to modulate HCN channel function.

As with cyclic nucleotide regulation, there are no specific studies to date demonstrating that this compound directly influences the activity of these protein kinases or alters the phosphorylation state of HCN channel subunits. The effects of this compound are generally considered to be independent of the channel's phosphorylation status.

Interactions with the Nitric Oxide/cGMP Pathway

The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a vital regulator of cardiovascular and neuronal function. In cardiac cells, cGMP can modulate cAMP levels through its effect on phosphodiesterases (PDEs), such as PDE2 and PDE3, thereby indirectly influencing HCN channels. While cGMP can directly bind to the CNBD of some HCN isoforms, its physiological effect is often mediated through this crosstalk with the cAMP pathway.

There is no current research available that indicates a direct interaction between this compound and the components of the NO/cGMP signaling cascade.

Investigations into this compound's Role in Ion Transport Dynamics

Beyond its primary role as an HCN channel blocker, research has explored the effects of this compound on other ion channels, revealing a broader impact on cellular electrophysiology.

Studies on pituitary tumor (GH3) cells have shown that this compound also suppresses the delayed-rectifier K+ current (IK(DR)) in a concentration-dependent manner. This inhibition is accompanied by an acceleration of the current's inactivation time course. The half-maximal inhibitory concentration (IC50) for this effect was found to be 3.54 µM.

Conversely, the same research indicated that the peak Na+ current (INa) during brief depolarization was resistant to the application of this compound. This suggests a degree of selectivity in its off-target effects.

| Ion Channel/Current | Effect of this compound | Cell Type | Effective Concentration |

|---|---|---|---|

| Hyperpolarization-activated Cation Current (Ih/If) | Inhibition | Pituitary (GH3) cells, Sinoatrial node cells | IC50: 3.38 µM (GH3), 0.62 µM (SAN) |

| Delayed-Rectifier K+ Current (IK(DR)) | Inhibition and accelerated inactivation | Pituitary (GH3) cells | IC50: 3.54 µM |

| Peak Na+ Current (INa) | No significant effect | Pituitary (GH3) cells | - |

Methodological Approaches in Dk Ah 269 Research

Electrophysiological Techniques for DK-AH 269 Characterization

Electrophysiological studies have been fundamental in defining the mechanism of action of this compound at the cellular level. These techniques allow for the direct measurement of the electrical properties of neurons and other excitable cells, providing a detailed understanding of how the compound modulates ion channel function.

In Vitro Patch-Clamp Recordings

Whole-cell patch-clamp recordings in vitro have been a key tool in the characterization of this compound. This technique allows for the measurement of ion currents across the membrane of a single cell, providing precise information about the compound's interaction with specific ion channels.

In a study utilizing pituitary tumor (GH3) cells, this compound was shown to suppress the density of the hyperpolarization-evoked cation current (Ih), which is mediated by HCN channels, in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 3.38 μM. nih.gov Furthermore, the application of 3 μM this compound resulted in a distinct 10 mV shift in the steady-state activation curve of Ih towards a more hyperpolarized potential. nih.gov The compound also increased the activation time constant of Ih during prolonged hyperpolarization. nih.gov

These findings demonstrate that this compound directly inhibits HCN channel function by altering their gating properties. The patch-clamp technique has been instrumental in quantifying these effects and establishing the compound's potency and mechanism of action at the molecular level.

| Parameter | Value | Cell Type | Reference |

| IC50 for Ih suppression | 3.38 μM | GH3 cells | nih.gov |

| Shift in Ih activation curve (at 3 μM) | -10 mV | GH3 cells | nih.gov |

In Vivo Electrophysiological Assessments

While detailed in vivo neuronal electrophysiology studies directly investigating this compound are not extensively reported in the available literature, its systemic effects on physiological parameters governed by electrical activity have been assessed. Telemetric electrocardiogram (ECG) recordings in mice have demonstrated that this compound reduces heart rate in a dose-dependent manner, with a half-maximal effective dose (ED50) of 1.2 mg/kg. nih.gov This effect is consistent with the known role of HCN channels in cardiac pacemaker activity.

The broader class of HCN channel inhibitors has been studied more extensively in vivo. For instance, in vivo inhibition of Ih currents in the ventral tegmental area (VTA) dopamine (B1211576) neurons has been shown to mimic the effects of antidepressants in animal models. This suggests that the behavioral effects of this compound are likely mediated by its modulation of neuronal excitability in key brain circuits.

Behavioral Assays in Preclinical Models for this compound Studies

To understand the potential therapeutic applications of this compound, its effects have been evaluated in several preclinical models of mood disorders. These behavioral assays are designed to assess depression- and anxiety-like behaviors in animals and provide insights into the compound's psychoactive properties.

Chronic Social Defeat Stress (CSDS) Paradigms

The Chronic Social Defeat Stress (CSDS) paradigm is a widely used and ethologically relevant animal model of depression and social anxiety. In this model, susceptible mice exhibit social avoidance and other depressive-like behaviors after repeated exposure to an aggressor mouse.

Research has shown that systemic administration of this compound can rapidly and enduringly reverse the social avoidance behavior induced by CSDS. In susceptible mice, this compound treatment led to a significant increase in the time spent in the interaction zone with a social target. This antidepressant-like effect was observed as early as one hour after administration and was sustained for at least 13 days.

Forced Swim Test

The Forced Swim Test (FST) is a common screening tool for potential antidepressant compounds. The test is based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and that this immobility is reduced by effective antidepressant treatments.

Sucrose (B13894) Preference Test

The Sucrose Preference Test is used to assess anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as a sign of anhedonia.

In the context of CSDS, susceptible mice often exhibit a reduced preference for sucrose. Treatment with this compound has been shown to increase sucrose preference in these animals. This effect was observed six hours after administration and persisted for at least one day, indicating that this compound can ameliorate anhedonic-like behavior in a preclinical model of depression.

| Behavioral Assay | Animal Model | Effect of this compound |

| Chronic Social Defeat Stress | CSDS-susceptible mice | Reversal of social avoidance |

| Sucrose Preference Test | CSDS-susceptible mice | Increased sucrose preference |

Social Interaction Test

The social interaction test is a key behavioral paradigm used in this compound research to assess its effects on social behavior, particularly in models of stress-induced social avoidance. In studies utilizing the chronic social defeat stress (CSDS) model in mice, the social interaction test is employed to measure the subject's inclination to interact with a novel social target.

The typical experimental setup involves a two-phase test. In the first phase, the subject mouse is placed in an arena with an empty enclosure for a set duration. In the second phase, an unfamiliar aggressor mouse is introduced into the enclosure, and the subject mouse's behavior is recorded. The time spent in the "interaction zone" around the enclosure is the primary measure of social interaction.

Research has shown that in CSDS-susceptible mice, which exhibit social avoidance, the administration of this compound can significantly alter their behavior in this test. Both direct infusion into the ventral tegmental area (VTA) and systemic injection of this compound have been observed to reverse social avoidance, leading to an increased amount of time spent with the social target nih.gov. This antidepressant-like effect has been noted to be both rapid and long-lasting nih.gov.

| Time Post-Injection | Effect on Time in Interaction Zone with Target | Significance (p-value) |

|---|---|---|

| 1 hour | Increased | < 0.01 |

| 5 days | Increased | < 0.05 |

| 13 days | Increased | < 0.05 |

| 21 days | No significant difference | > 0.05 |

Molecular and Biochemical Analyses in this compound Research

To understand the molecular underpinnings of this compound's effects, researchers employ various molecular and biochemical analyses. These techniques provide insights into how the compound modulates cellular functions at a sub-cellular level.

Protein Expression Profiling (e.g., BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a key protein involved in neuronal survival, differentiation, and synaptic plasticity researchgate.net. Its expression levels are often examined in neuroscience research to assess the impact of pharmacological agents on neuronal health and function.

While direct studies profiling BDNF expression following this compound administration are not extensively documented, research into the broader class of HCN channel blockers, to which this compound belongs, provides valuable insights. Studies have indicated a negative correlation between the expression of the BDNF gene and the level of the HCN1 protein nih.gov. This suggests that the inhibition of HCN channels, the primary mechanism of action for this compound, may lead to an upregulation of BDNF mRNA levels. It has been proposed that inhibiting HCN1 channels can produce antidepressant-like effects and enhance the levels of BDNF mRNA nih.gov. This line of investigation is critical for understanding the potential neurorestorative or plasticity-modulating effects of this compound.

Ion Current Density Measurements

A fundamental approach to characterizing the action of this compound is through the measurement of ion current densities using techniques such as the whole-cell voltage-clamp method. These measurements allow for a detailed understanding of how the compound affects the electrical properties of excitable cells.

Research has demonstrated that this compound, an inhibitor of hyperpolarization-activated cation current (Ih), effectively suppresses the density of this current in a concentration-dependent manner patsnap.comnih.gov. Studies in pituitary tumor (GH3) cells have shown an effective IC50 of 3.38 μM for the inhibition of Ih patsnap.comnih.gov.

In addition to its effect on Ih, this compound has also been found to suppress the delayed-rectifier K+ current (IK(DR)) patsnap.comnih.gov. The compound accelerates the inactivation time course of this current, with an effective IC50 of 3.54 μM for the late IK(DR) patsnap.com. In contrast, the peak Na+ current (INa) appears to be resistant to the effects of this compound patsnap.comnih.gov.

| Ion Current | Effect of this compound | Effective IC50 |

|---|---|---|

| Hyperpolarization-activated cation current (Ih) | Suppression of current density | 3.38 μM |

| Delayed-rectifier K+ current (IK(DR)) | Suppression of current density and accelerated inactivation | 3.54 μM (late IK(DR)) |

| Peak Na+ current (INa) | Resistant to effects | Not applicable |

Pharmacological Interventions and Compound Delivery Methods in this compound Research

The administration of this compound in research settings is achieved through various pharmacological interventions and compound delivery methods. The choice of method depends on the specific research question, with approaches ranging from systemic administration to targeted local delivery.

Systemic Administration Approaches

In the context of the CSDS model, systemic injection of this compound has been shown to produce a rapid and sustained antidepressant-like effect. A single ip injection can reverse social avoidance in susceptible mice, with the effects being detectable for up to 13 days post-injection nih.gov. This method is valuable for assessing the compound's potential as a systemically active therapeutic agent.

Intra-VTA Microinfusion Techniques

To investigate the role of specific brain regions in mediating the effects of this compound, researchers utilize intra-VTA microinfusion techniques. This method involves the direct injection of the compound into the ventral tegmental area, a key region in the brain's reward and motivation circuitry.

By delivering this compound directly to the VTA, researchers can bypass the peripheral effects and isolate the compound's action within this specific neural circuit. Studies have shown that intra-VTA infusion of this compound can significantly increase social interaction time in CSDS-susceptible mice, indicating that the VTA is a critical site of action for the compound's antidepressant-like effects nih.gov. This targeted approach is essential for dissecting the neural mechanisms underlying the behavioral outcomes observed with systemic administration.

Bath Application in Isolated Tissue Preparations

In the study of the chemical compound this compound, bath application in isolated tissue and cell preparations is a fundamental methodological approach to characterize its pharmacological effects on ion channels. This technique allows for the direct application of the compound to the exterior of isolated cells, enabling precise measurement of its impact on cellular electrophysiology.

Research has utilized this method to investigate the effects of this compound, also known as Cilobradine (B1241913) (CIL), on specific ionic currents in pituitary tumor (GH3) cells and heart-derived H9c2 cells. nih.gov The standard whole-cell voltage-clamp technique is employed in these preparations to measure the electrical currents across the cell membrane.

One of the primary findings from these studies is the concentration-dependent inhibition of the hyperpolarization-activated cation current (Ih) by this compound. nih.gov Exposure of GH3 cells to the compound resulted in a suppression of the Ih density. nih.gov Furthermore, this compound was observed to affect the kinetics of this current, leading to an increase in the activation time constant during prolonged hyperpolarization. nih.gov

The research also revealed that this compound influences the voltage-dependence of Ih activation. At a concentration of 3 μM, the compound caused a distinct 10 mV shift in the steady-state activation curve of Ih towards a more hyperpolarized potential. nih.gov

In addition to its effects on Ih, this compound was found to suppress the delayed-rectifier K+ current (IK(DR)). nih.gov This suppression was accompanied by an accelerated inactivation time course of the current. nih.gov The inhibitory effect on IK(DR) was also concentration-dependent. As the concentration of this compound was increased, it shifted the inactivation curve of IK(DR) to a more hyperpolarizing potential and prolonged the recovery from inactivation. nih.gov

Interestingly, the peak Na+ current (INa) during brief depolarization was not sensitive to the application of this compound. nih.gov

The following tables summarize the key findings from bath application studies of this compound on isolated cell preparations.

Table 1: Inhibitory Effects of this compound on Ionic Currents in GH3 Cells

| Current | Effect | IC50 / KD Value |

|---|---|---|

| Hyperpolarization-activated cation current (Ih) | Suppression of current density | 3.38 μM (IC50) |

| Delayed-rectifier K+ current (IK(DR)) | Suppression of current | 3.54 μM (IC50) / 3.77 μM (KD) |

Data sourced from studies on pituitary tumor (GH3) cells. nih.gov

Table 2: Effects of this compound on the Gating Properties of Ionic Currents

| Current | Parameter | Effect at 3 μM this compound |

|---|---|---|

| Ih | Activation Time Constant | Increased |

| Ih | Steady-State Activation Curve | Shifted by 10 mV in the hyperpolarizing direction |

| IK(DR) | Inactivation Time Course | Accelerated |

| IK(DR) | Inactivation Curve (1-10s pulses) | Shifted by approximately 10 mV in the hyperpolarizing direction |

| IK(DR) | Recovery from Inactivation | Prolonged |

Data reflects findings in pituitary tumor (GH3) cells. nih.gov

Future Directions and Therapeutic Implications of Dk Ah 269 Research

Further Elucidation of Molecular Binding Sites and Gating Mechanisms

DK-AH 269 functions as an open channel blocker, entering the pore of HCN channels from the intracellular side when these channels are in their voltage-gated open state. researchgate.net This mechanism contributes to its use-dependent blockade of cardiac pacemaker currents (If) observed in rabbit sino-atrial cells. medchemexpress.com Studies have demonstrated that this compound effectively blocks HCN channel currents in HEK293 cells expressing human HCN1, HCN2, HCN3, and HCN4 isoforms in a dose- and treatment-dependent manner, indicating its broad, albeit not entirely isoform-specific, inhibition across these channel types. medchemexpress.com Further research is critical to precisely map the molecular binding sites of this compound within the HCN channel pore and to delineate the conformational changes it induces that lead to altered gating mechanisms. medchemexpress.com Understanding these intricate molecular interactions will be instrumental in designing more selective and potent modulators of HCN channels. Additionally, investigating its interactions with other ionic currents, such as delayed rectifier potassium currents (IK(DR)), which it has been shown to suppress, will provide a more comprehensive picture of its electrophysiological profile. smolecule.com

Exploration of Novel Therapeutic Avenues Based on this compound's Modulatory Actions

The ability of this compound to modulate HCN channels positions it as a promising candidate for exploring novel therapeutic strategies, particularly in neuropsychiatric and cardiovascular conditions.

Emerging research highlights this compound's potential in addressing neuropsychiatric disorders, specifically depression and anxiety. It has demonstrated antidepressant effects, reversing depressive-like behaviors in chronic social defeat stress (CSDS) models in mice. medchemexpress.comchemscene.comnih.govresearchgate.netpatsnap.com These effects include increased time in social interaction, reduced time in corner zones, enhanced sucrose (B13894) preference, and decreased immobility time in the forced swim test. medchemexpress.com The observed rapid and sustained antidepressant-like effects, lasting for approximately two weeks after a single administration, parallel those seen with ketamine, suggesting a novel ion channel target for rapidly acting, long-lasting antidepressant interventions. medchemexpress.comnih.govresearchgate.netpatsnap.com Furthermore, inhibition of Ih currents in the ventral tegmental area (VTA) by compounds like this compound has been shown to rescue social avoidance in susceptible animals, indicating HCN channel inhibition as a viable target for antidepressant treatment. nih.gov The modulation of HCN channels by this compound is also associated with anxiolytic-like behaviors. researchgate.netnih.gov Future studies should focus on refining these strategies, potentially by investigating isoform-specific HCN modulation for improved efficacy and reduced off-target effects.

This compound is primarily investigated for its applications in cardiovascular medicine, particularly for treating arrhythmias and other cardiovascular disorders by modulating heart rate and electrical activity in cardiac tissues. medchemexpress.comsmolecule.comcaymanchem.com Beyond its cardiovascular implications, its influence on neuronal excitability suggests broader utility in neurological disorders where ion channel dysregulation is a contributing factor. medchemexpress.comsmolecule.com Ion channel dysfunction is implicated in a range of neurological conditions, including epilepsy, Alzheimer's disease, and Parkinson's disease. numberanalytics.comrroij.com this compound has been utilized in studies to explore its effects on Ih inhibition in HCN-deficient hair cells of mice and on action potential firing in suprachiasmatic nucleus (SCN) neurons. sigmaaldrich.com Given that ion channels are crucial for maintaining proper neuronal function, and their dysregulation plays a pivotal role in various neurological disorders, further research into specific disease states beyond general neurological applications is warranted. rroij.com Additionally, the compound's relevance in addressing ion channel dysregulation in dyslipidemia, a factor in cardiovascular disease progression, also merits continued investigation. frontiersin.org

Q & A

Q. What are the foundational steps to identify the physicochemical properties of DK-AH 269 for initial characterization?

Classification: Basic Answer: Initial characterization requires systematic analysis using validated analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-reference data with established databases (e.g., PubChem, SciFinder) and ensure reproducibility across multiple batches . A structured approach to data organization, including raw data appendices and processed data in the main body, is critical for transparency .

How can researchers formulate a focused research question about this compound’s biological activity?

Classification: Basic Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. For example:

- Feasibility: Ensure access to relevant assays (e.g., in vitro cytotoxicity).

- Novelty: Conduct a systematic literature review to identify gaps (e.g., unexplored mechanisms of action).

- Ethics: Address safety protocols for handling bioactive compounds .

Align the question with hypotheses, such as "Does this compound inhibit [specific pathway] in [cell line]?" to guide experimental design .

Q. What methodologies are recommended for conducting a preliminary literature review on this compound?

Classification: Basic Answer:

Database Selection: Use PubMed, Scopus, and Web of Science with MeSH terms (e.g., "this compound," "pharmacokinetics") to ensure exhaustive coverage .

Inclusion/Exclusion Criteria: Filter studies by publication date, peer-reviewed status, and methodology (e.g., in vivo vs. in vitro).

Bias Mitigation: Follow PRISMA guidelines for systematic reviews to minimize selection bias .

Data Synthesis: Use tools like Zotero for reference management and the Yale MeSH Analyzer to identify recurring themes .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s efficacy across different experimental models?

Classification: Advanced Answer:

- Data Triangulation: Compare results from orthogonal methods (e.g., biochemical assays vs. computational docking studies) to validate findings .

- Meta-Analysis: Apply statistical models (e.g., random-effects models) to account for variability in study designs, sample sizes, or dosages .

- Contextual Factors: Evaluate confounding variables such as cell line heterogeneity, solvent interactions, or assay detection limits . Document uncertainties in methodology to guide future replication studies .

Q. What experimental design principles optimize dose-response studies for this compound?

Classification: Advanced Answer:

- Factorial Design: Test multiple concentrations (e.g., 0.1–100 µM) with controls (vehicle and positive/negative controls) to establish EC50/IC50 values .

- Replication: Include triplicate measurements per dose and blind analysts to treatment groups to reduce observer bias .

- Data Validation: Use nonlinear regression models (e.g., Hill equation) for curve fitting and report confidence intervals .

- Ethical Compliance: Adhere to institutional guidelines for in vivo studies, including humane endpoints and sample size justifications .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Classification: Advanced Answer:

- Hypothesis-Driven Workflow:

- Transcriptomics: Identify differentially expressed genes post-treatment via RNA-seq.

- Proteomics: Validate protein-level changes using LC-MS/MS.

- Pathway Analysis: Use tools like STRING or KEGG to map interactions and prioritize targets .

- Data Integration: Apply machine learning (e.g., Random Forest) to correlate omics layers and identify hub genes/proteins .

- Experimental Validation: Use CRISPR/Cas9 knockout models to confirm target relevance .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

Classification: Advanced Answer:

- Protocol Standardization: Publish detailed synthetic procedures (e.g., reaction temperatures, purification gradients) in open-access repositories .

- Batch Documentation: Record raw material sources, solvent lots, and storage conditions to trace variability .

- Collaborative Validation: Engage third-party labs for independent replication and interlaboratory studies .

- Error Reporting: Quantify impurities via HPLC and disclose limits of detection/quantification in supplementary materials .

Methodological Frameworks

Q. How to apply the PICO framework to clinical research on this compound?

Classification: Advanced Answer:

- Population: Define the cohort (e.g., "adults with Stage III melanoma").

- Intervention: Specify this compound dosage and administration route.

- Comparison: Use placebo or standard therapy (e.g., cisplatin).

- Outcome: Measure objective response rate (ORR) or progression-free survival (PFS) .

This framework ensures alignment with clinical trial registries (e.g., ClinicalTrials.gov ) and facilitates systematic review inclusion .

Q. What ethical considerations are critical when designing human subject studies involving this compound?

Classification: Advanced Answer:

- Informed Consent: Disclose potential risks (e.g., hepatotoxicity) and benefits in participant materials .

- Data Anonymization: Use coded identifiers for patient samples and secure databases with encryption .

- Regulatory Compliance: Obtain IRB approval and adhere to ICH-GCP guidelines for clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.